3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine
Overview
Description
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a fluorophenyl group attached to an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, potentially altering the compound’s electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-1,2,4-triazol-5-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-amine: Contains a thiadiazole ring, which can influence its chemical and biological properties.
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-thiol:
Uniqueness
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the combination of the fluorophenyl group and the oxadiazole ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKABRBRBWCDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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